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Compound of Interest

Compound Name: Cyclopropyl(phenyl)methanethiol

Cat. No.: B2507607

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive experimental data for cyclopropyl(phenyl)methanethiol is
limited in publicly available literature. This guide provides a comprehensive analysis based on
available data for the target molecule and its close structural analogs. The information
presented herein is intended to serve as a foundational resource, inferring properties and
potential analytical methodologies from related compounds.

Introduction

Cyclopropyl(phenyl)methanethiol is a unique molecule integrating a cyclopropyl ring, a
phenyl group, and a reactive thiol moiety. This combination of structural features suggests
potential applications in medicinal chemistry and materials science, where the cyclopropyl
group can impart conformational rigidity and metabolic stability, the phenyl ring can engage in
aromatic interactions, and the thiol group can participate in various chemical transformations or
biological interactions. This technical guide aims to provide a thorough structural and chemical
overview of cyclopropyl(phenyl)methanethiol, drawing upon data from analogous
compounds to build a comprehensive profile.

Physicochemical Properties

The fundamental physicochemical properties of cyclopropyl(phenyl)methanethiol and its
close analogs are summarized below. These properties are crucial for understanding its
behavior in various experimental and biological systems.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b2507607?utm_src=pdf-interest
https://www.benchchem.com/product/b2507607?utm_src=pdf-body
https://www.benchchem.com/product/b2507607?utm_src=pdf-body
https://www.benchchem.com/product/b2507607?utm_src=pdf-body
https://www.benchchem.com/product/b2507607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2507607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Compound Source
Cyclopropyl(phenyl)m

Molecular Formula C10H12S yelop Py(p 2 CymitQuimica[1][2]
ethanethiol
Cyclopropyl(phenyl)m

Molecular Weight 164.27 g/mol yelop Py(p ¥) CymitQuimica[1][2]
ethanethiol
Cyclopropyl(phenyl)m

Purity Min. 95% yelop Py(p Y CymitQuimica[1][2]
ethanethiol
[1-(3-

Molecular Formula C10H11CIS Chlorophenyl)cyclopro  PubChem][3]
pyllmethanethiol
[1-(3-

Molecular Weight 198.71 g/mol Chlorophenyl)cyclopro  PubChem[3]
pyllmethanethiol
[1-(3-

XLogP3-AA 3.4 Chlorophenyl)cyclopro  PubChem][3]
pyllmethanethiol
[1-(3-

Hydrogen Bond Donor

1 Chlorophenyl)cyclopro  PubChem][3]

Count
pyllmethanethiol
Cyclopropyl phenyl

Molecular Formula C9H10S Y .p pyLpReny NIST[4]
sulphide
Cyclopropyl phenyl

Molecular Weight 150.241 g/mol Y .p PyLPREnY NIST[4]
sulphide
Cyclopropyl phenyl

Molecular Formula C10H100 yelopropyrpheny PubChem[5]
ketone
Cyclopropyl phenyl

Molecular Weight 146.19 g/mol yelopropyrpheny PubChem[5]

ketone

Spectroscopic Data (Inferred)
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While specific spectroscopic data for cyclopropyl(phenyl)methanethiol is not readily
available, we can infer expected spectral characteristics based on its structural components
and data from analogous compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to show characteristic signals for the
cyclopropyl protons (typically in the upfield region, ~0.5-1.5 ppm), the methanethiol proton (-
CH-SH), the benzylic proton, and the aromatic protons of the phenyl ring (~7.0-7.5 ppm).
The thiol proton (-SH) signal may be broad and its chemical shift can vary depending on
concentration and solvent.

e 13C NMR: The carbon NMR spectrum would display signals for the cyclopropyl carbons, the
methanethiol carbon, and the carbons of the phenyl ring. The chemical shifts would be
indicative of the electronic environment of each carbon atom.

3.2. Mass Spectrometry (MS)

The mass spectrum of cyclopropyl(phenyl)methanethiol is expected to show a molecular ion
peak (M+) at m/z 164. Fragmentation patterns would likely involve the loss of the thiol group,
cleavage of the cyclopropyl ring, and fragmentation of the phenyl ring.

3.3. Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for:

S-H stretching (around 2550-2600 cm™—1)

C-H stretching of the aromatic ring (around 3000-3100 cm™—1)

C-H stretching of the cyclopropyl and methine groups (around 2850-3000 cm~—1)

C=C stretching of the aromatic ring (around 1450-1600 cm~—1)

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of
cyclopropyl(phenyl)methanethiol are not explicitly published. However, a general synthetic
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approach can be proposed based on established methods for synthesizing thiols and
cyclopropyl-containing compounds.

4.1. Proposed Synthetic Pathway

A plausible synthetic route could involve the reduction of a corresponding cyclopropyl phenyl
ketone to an alcohol, followed by conversion to a leaving group (e.g., a tosylate or halide), and
subsequent displacement with a thiolating agent.
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Step 1: Reduction

NaBH4 / MeOH . {ohenybmethanol
Cyclopropyl phenyl ketone becRepviehelctiane
Step 2: Activation
TsCl/ Pyridine
Cyclopropyl(phenyl)methanol Cyclopropyl(phenyl)methyl tosylate

Step 3: Thiolation

NaSH / DMF .
Cyclopropyl(phenyl)methyl tosylate Cyclopropyl(phenyl)methanethiol

Cellular Environment

(Cyclopropyl(phenyl)methanethiol)

ovalent or Non-covalent Interagtion

Target Protein (e.g., Enzyme with active site Cysteine)

Inhibition/Modulation of Protein Function

(Downstream Cellular Response)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of Cyclopropyl(phenyl)methanethiol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2507607#cyclopropyl-phenyl-methanethiol-structural-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b2507607?utm_src=pdf-body-img
https://www.benchchem.com/product/b2507607?utm_src=pdf-custom-synthesis
https://cymitquimica.com/products/3D-BGA15346/151153-46-7/cyclopropylphenylmethanethiol/
https://cymitquimica.com/it/prodotti/3D-BGA15346/cyclopropylphenylmethanethiol/
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Chlorophenyl_cyclopropyl_methanethiol
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Chlorophenyl_cyclopropyl_methanethiol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C14633546&Units=SI
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropyl-phenyl-ketone
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropyl-phenyl-ketone
https://www.benchchem.com/product/b2507607#cyclopropyl-phenyl-methanethiol-structural-analysis
https://www.benchchem.com/product/b2507607#cyclopropyl-phenyl-methanethiol-structural-analysis
https://www.benchchem.com/product/b2507607#cyclopropyl-phenyl-methanethiol-structural-analysis
https://www.benchchem.com/product/b2507607#cyclopropyl-phenyl-methanethiol-structural-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2507607?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2507607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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